molecular formula C23H27N5O3S2 B2772859 N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 898461-04-6

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Katalognummer: B2772859
CAS-Nummer: 898461-04-6
Molekulargewicht: 485.62
InChI-Schlüssel: ARSCAJZXJOIGFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a synthetic organic compound that features a benzothiazole ring, a morpholine ring, and a hexahydroquinazolinone moiety

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S2/c29-20(25-22-24-17-6-2-4-8-19(17)33-22)15-32-21-16-5-1-3-7-18(16)28(23(30)26-21)10-9-27-11-13-31-14-12-27/h2,4,6,8H,1,3,5,7,9-15H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSCAJZXJOIGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Hexahydroquinazolinone Moiety: This involves the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization.

    Introduction of the Morpholine Ring: This can be done by reacting the intermediate with morpholine under suitable conditions.

    Final Coupling Reaction: The final step involves coupling the benzothiazole and hexahydroquinazolinone intermediates through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the hexahydroquinazolinone moiety can be reduced to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-({1-[2-(piperidin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(1,3-benzothiazol-2-yl)-2-({1-[2-(pyrrolidin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide may impart unique properties, such as increased solubility or specific interactions with biological targets, compared to its analogs with different ring systems.

Biologische Aktivität

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole ring and a morpholine moiety. Its molecular formula is C20H24N4O2SC_{20}H_{24}N_4O_2S, with a molecular weight of approximately 396.56 g/mol. The key structural components include:

  • Benzothiazole : Known for its diverse biological activities.
  • Morpholine : Often associated with improved pharmacokinetic properties.
  • Hexahydroquinazolin : A scaffold that enhances the compound's interaction with biological targets.

Synthesis

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthesis pathway includes:

  • Formation of Benzothiazole : Utilizing appropriate thioketones and amines.
  • Morpholine Attachment : Achieved through nucleophilic substitution reactions.
  • Hexahydroquinazolin Synthesis : Involves cyclization reactions under controlled conditions.

Anticancer Activity

N-(1,3-benzothiazol-2-yl)-2-{...} has shown promising anticancer properties in various studies:

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast)6.46
SK-Hep-1 (Liver)6.56
NUGC-3 (Gastric)5.89

In vitro assays indicated that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cancer cell growth.
  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased apoptotic markers in treated cells.

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results indicate that N-(1,3-benzothiazol-2-yl)-2-{...} could be explored further for its potential use in treating bacterial infections.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects : A study involving various human tumor cell lines demonstrated that the compound significantly inhibited tumor growth in vitro and in vivo models.
    • Findings: The compound showed a dose-dependent response with a notable reduction in tumor size in xenograft models.
  • Antimicrobial Efficacy Study : Research on the antimicrobial effects revealed that the compound effectively inhibited bacterial growth in both Gram-positive and Gram-negative strains.
    • Findings: The study emphasized the need for further investigation into its mechanism of action against resistant strains.

Q & A

Q. What are the critical synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves three key steps: (1) preparation of the hexahydroquinazolinone core via cyclization under reflux conditions, (2) introduction of the sulfanyl group through nucleophilic substitution, and (3) coupling of the benzothiazole-acetamide moiety via amide bond formation. Optimization includes solvent selection (e.g., dichloromethane or ethanol), temperature control (reflux for cyclization), and purification via silica gel chromatography or recrystallization. Reaction progress is monitored using TLC with UV visualization .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the molecular structure, particularly the benzothiazole, morpholine, and hexahydroquinazoline moieties. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (ESI/APCI) confirms molecular weight. For example, ESI/APCI(+) data showing m/z 347 (M+H) and 369 (M+Na) aligns with expected molecular fragmentation .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Oxidation of the sulfanyl group to sulfoxides/sulfones (e.g., using m-chloroperbenzoic acid) and incomplete cyclization of the hexahydroquinazoline core are common issues. Mitigation involves inert atmosphere (N₂/Ar), controlled stoichiometry of reagents (e.g., acetyl chloride), and stepwise addition of bases like Na₂CO₃ to suppress side reactions .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization and mechanistic studies?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, such as the energy barriers for cyclization or sulfanyl group insertion. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters like temperature gradients. For example, ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error iterations .

Q. What methodologies resolve contradictions in biological activity data across assays?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) require orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and rigorous controls (e.g., reference inhibitors like staurosporine). Dose-response curves and statistical validation (e.g., ANOVA) help distinguish assay-specific artifacts from true biological effects .

Q. How can isotopic labeling elucidate the metabolic stability of this compound?

Deuterium or ¹³C labeling at the morpholine or benzothiazole rings enables tracking via LC-MS/MS in in vitro microsomal assays. For instance, ¹H-¹³C HSQC NMR can map metabolic hotspots, while tandem MS identifies degradation products like oxidized morpholine derivatives .

Q. What strategies improve selectivity for target vs. off-target interactions?

Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing morpholine with piperazine) to enhance target affinity. Computational docking (e.g., AutoDock Vina) identifies key binding interactions, such as hydrogen bonding with the quinazolinone carbonyl. Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP) validate selectivity .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationNa₂CO₃, CH₂Cl₂, reflux, 12h5897.5
Sulfanyl IntroductionThiourea, EtOH, 80°C, 6h7296.8
Amide CouplingEDC/HOBt, DMF, rt, 24h6598.2

Table 2: Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR (300 MHz)δ 7.69 (br s, NH), 4.90 (t, J=3.8 Hz, CH₂)
ESI-MSm/z 715 (2M+Na)
HPLC Retention Time12.4 min (C18 column, MeCN/H₂O gradient)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.